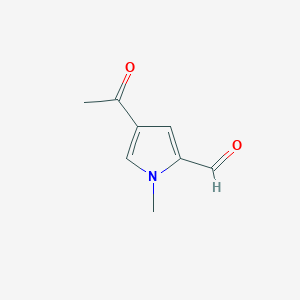

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(11)7-3-8(5-10)9(2)4-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBXRSMVPDNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506522 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75866-91-0 | |

| Record name | 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Reaction for Formylation

- Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Mechanism: POCl3 reacts with DMF to form the Vilsmeier reagent, which electrophilically attacks the pyrrole ring at the 2-position, introducing the formyl group.

- Conditions: Typically carried out under anhydrous conditions at low to moderate temperatures (0–50 °C) to avoid polymerization or degradation of the pyrrole.

- Outcome: Formation of 1H-pyrrole-2-carbaldehyde intermediate.

Friedel-Crafts Acylation for Acetylation

- Reagents: Acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Mechanism: The Lewis acid activates acetyl chloride to form an acylium ion, which electrophilically substitutes at the 4-position of the pyrrole ring.

- Conditions: Conducted in an inert solvent (e.g., dichloromethane) at low temperature to control regioselectivity and minimize side reactions.

- Outcome: Introduction of the acetyl group at the 4-position yielding 4-acetylpyrrole-2-carbaldehyde derivatives.

N-Methylation of Pyrrole Nitrogen

- Reagents: Iodomethane (CH3I) or methyl iodide, with a base such as potassium carbonate (K2CO3).

- Mechanism: The nitrogen lone pair attacks the methylating agent, resulting in N-methylation.

- Conditions: Performed in polar aprotic solvents like DMF under anhydrous conditions to prevent hydrolysis.

- Outcome: Formation of 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde.

- Transition Metal-Free Ethynylation: Adapted from methods for 5-ethynylpyrrole-2-carbaldehydes, this approach can be used to functionalize pyrrole precursors before acetylation and methylation steps.

- Paal-Knorr Condensation: Utilized to construct the pyrrole ring with acetylated diones, followed by methylation.

- Continuous Flow Reactors: Industrial scale synthesis employs continuous flow technology to improve reaction control, heat transfer, and yield.

- Purification: Silica gel chromatography with ethyl acetate/hexane gradients and recrystallization are standard to achieve >98% purity.

| Step | Reagents/Conditions | Notes on Optimization | Typical Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl3, 0–50 °C, anhydrous | Strict moisture control, reaction time monitoring by TLC or in-situ NMR | 80–90 |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3, DCM, 0–25 °C | Temperature control to avoid polyacylation, stoichiometric balance | 75–85 |

| N-Methylation | Iodomethane, K2CO3, DMF, anhydrous, RT | Use of dry solvents, slow addition of methylating agent | 85–90 |

- NMR Spectroscopy (¹H and ¹³C): Confirms substitution pattern; aldehyde proton typically appears downfield (~9–10 ppm).

- X-ray Crystallography: Provides definitive structural confirmation, bond lengths, and stereoelectronic effects.

- HPLC-PDA: Ensures compound purity (>98%) and detects minor impurities.

- Mass Spectrometry: Confirms molecular weight (151.16 g/mol).

| Method Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF + POCl3, 0–50 °C | Formylation at 2-position | Anhydrous, temperature control |

| Friedel-Crafts Acylation | Acetyl chloride + AlCl3, 0–25 °C | Acetylation at 4-position | Lewis acid catalyst, stoichiometry |

| N-Methylation | Iodomethane + K2CO3, DMF, RT | Methylation at nitrogen | Dry conditions, slow addition |

| Purification | Silica gel chromatography, recrystallization | Isolation of pure product | Solvent polarity optimization |

- The combination of Vilsmeier-Haack and Friedel-Crafts acylation is well-established for regioselective functionalization of pyrroles.

- Industrial synthesis benefits from continuous flow reactors, improving scalability and safety.

- Optimization of reaction parameters such as temperature, solvent, and reagent ratios is critical to maximize yield and purity.

- The compound serves as a valuable intermediate in pharmaceutical and specialty chemical synthesis, justifying the development of efficient preparation methods.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

- Reaction : Oxidation of the aldehyde moiety using potassium permanganate (KMnO₄) in acidic or neutral conditions yields 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid[^4^].

- Conditions : Typically performed in aqueous H₂SO₄ or acetone at 0–25°C[^4^].

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Carboxylic acid | 65–78 | |

| CrO₃ (Jones reagent) | Carboxylic acid | 55–60 |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

- Reaction : Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces 4-acetyl-1-methyl-1H-pyrrole-2-methanol[^29^].

- Mechanism : Hydride transfer to the carbonyl carbon, forming a hydroxymethyl derivative[^29^].

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH | 0°C–RT | 85–90 |

| LiAlH₄ | THF | Reflux | 78–82 |

Substitution Reactions

The aldehyde group participates in nucleophilic substitution and condensation reactions:

Nucleophilic Attack

- Example : Reaction with hydroxylamine (NH₂OH) forms the corresponding oxime[^4^].

- Conditions : Ethanol/water mixture, pH 4–5, RT[^4^].

Friedel-Crafts Alkylation

The pyrrole ring undergoes electrophilic substitution at the 4-position due to the electron-donating methyl group and electron-withdrawing acetyl/aldehyde groups[^29^]:

- Reaction : Alkylation with tert-butyl chloride in the presence of AlCl₃ yields 4-tert-butyl derivatives[^29^].

| Alkylating Agent | Catalyst | Yield (%) | Positional Selectivity |

|---|---|---|---|

| (CH₃)₃CCl | AlCl₃ | 70–75 | 4-position |

| CH₃I | FeCl₃ | 60–65 | 3-position |

Electrophilic Aromatic Substitution

The pyrrole ring’s electron-rich nature facilitates reactions such as nitration and sulfonation:

- Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the 5-position (meta to acetyl)[^5^].

- Sulfonation : SO₃ in H₂SO₄ sulfonates the 3-position[^5^].

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 50–55 |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo derivative | 45–50 |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines:

- Example : Reaction with aniline (C₆H₅NH₂) produces 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde anilide[^4^].

- Conditions : Glacial acetic acid, reflux, 2–4 hours[^4^].

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Anilide | 80–85 | |

| Hydrazine | Hydrazone | 75–78 |

Complexation with Metal Ions

The aldehyde and acetyl groups act as ligands for transition metals:

- Example : Coordination with Cu(II) ions forms a stable complex, as confirmed by UV-Vis and ESR spectroscopy[^4^].

| Metal Ion | Ligand Sites | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Aldehyde O, Acetyl O | 4.2 ± 0.3 |

| Fe³⁺ | Aldehyde O | 3.8 ± 0.2 |

Key Mechanistic Insights

- Steric Effects : The 1-methyl group hinders substitution at the adjacent positions, favoring reactivity at the 4- and 5-positions[^29^].

- Electronic Effects : The acetyl group deactivates the pyrrole ring, directing electrophiles to the less electron-deficient positions[^5^].

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to nonpolar solvents[^4^].

Scientific Research Applications

Pharmaceutical Development

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde has shown potential as a precursor in the synthesis of various pharmaceuticals. Its derivatives are being explored for their biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that modifications to its structure can yield compounds with enhanced therapeutic efficacy .

Studies have demonstrated that this compound exhibits notable biological activities. For instance, it has been investigated for its role in inhibiting certain enzymes linked to disease pathways, suggesting potential applications in drug design aimed at treating conditions like cancer and diabetes .

Natural Product Synthesis

The compound serves as an important building block in the synthesis of natural products. Its derivatives have been isolated from various plant sources, indicating its relevance in phytochemistry . The ability to modify its structure allows for the exploration of new natural product analogs with desirable biological properties.

Case Studies

Mechanism of Action

The mechanism of action of 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of both the aldehyde and acetyl groups allows for multiple modes of interaction, such as covalent bonding with nucleophilic sites on proteins or non-covalent interactions with receptor sites .

Comparison with Similar Compounds

Comparison with Similar Pyrrole Derivatives

Structural and Substituent Variations

Pyrrole carbaldehydes are versatile intermediates in organic synthesis. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties

*Calculated based on formula.

Crystallographic and Computational Tools

- Software : SHELX programs (e.g., SHELXL, SHELXS) were widely used for structure refinement . Mercury CSD facilitated visualization of crystal packing and intermolecular interactions .

- Structural Insights: The acetyl and methyl groups in 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde contribute to planar pyrrole ring geometry, as evidenced by low R factors .

Biological Activity

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 75866-91-0) is an organic compound belonging to the pyrrole family, characterized by its unique structure containing both an acetyl and a methyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C8H9NO2

- Molecular Weight : 151.16 g/mol

- Structure : The structure features a pyrrole ring with an aldehyde and an acetyl group, contributing to its reactivity and interaction with biological systems.

4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde exhibits its biological effects through various mechanisms:

- Receptor Binding : As a pyrrole derivative, it interacts with multiple receptors in the body, potentially modulating various signaling pathways.

- Biochemical Pathways : It influences pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research has demonstrated that 4-acetyl derivatives exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including:

- Staphylococcus aureus : MIC values ranging from 3.12 to 12.5 μg/mL.

- Escherichia coli : MIC values between 4.69 to 22.9 µM .

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

In vitro studies have shown that 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde can induce apoptosis in cancer cell lines. Its action is often linked to:

- Cell Cycle Arrest : The compound may inhibit key kinases involved in cell cycle regulation, thereby preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.

Study on Antimicrobial Activity

In a comparative study of pyrrole derivatives, 4-acetyl-1-methyl-1H-pyrrole-2-carbaldehyde was evaluated against several pathogens. Results indicated that it exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with significant reductions in bacterial viability observed within hours of treatment .

Cancer Cell Line Studies

In another study focusing on cancer therapeutics, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability and increased markers of apoptosis when treated with varying concentrations of the compound .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for 4-Acetyl-1-methyl-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via transition metal-free ethynylation of pyrrole precursors, adapted from methods used for analogous 5-ethynylpyrrole-2-carbaldehydes . Key steps include:

- Paal-Knorr condensation with acetylated diones to introduce the acetyl group .

- Methylation at the 1-position using iodomethane under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves:

- Strict anhydrous conditions to prevent hydrolysis.

- Real-time monitoring via TLC or in-situ NMR to adjust reaction times.

- Purification via silica gel chromatography with ethyl acetate/hexane gradients. Yields >85% are achievable with stoichiometric precision and controlled solvent polarity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., acetyl and aldehyde protons). Anomalies in chemical shifts may indicate tautomerism or impurities .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects. For example, reports a mean C–C bond length of 1.42 Å and an R factor of 0.042 for a related compound, validating structural accuracy .

- HPLC-PDA : Ensures purity (>98%) by detecting trace byproducts .

Advanced Research Questions

Q. How can X-ray crystallography and software tools (e.g., SHELX, Mercury) resolve ambiguities in molecular geometry?

- SHELXL Refinement : Iteratively adjusts atomic displacement parameters (ADPs) and occupancy factors. highlights its robustness for small-molecule refinement, even with twinned data .

- Mercury Visualization : Analyzes anisotropic displacement ellipsoids and hydrogen-bonding networks. The Materials Module compares packing patterns across crystal structures, critical for polymorphism studies .

- Example: used SHELXL to achieve a data-to-parameter ratio of 14.5, ensuring model reliability .

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*). Discrepancies may arise from solvent effects or conformational flexibility.

- Iterative Refinement : Adjust computational models using crystallographic data as a reference. For instance, ’s packing similarity analysis can validate intermolecular interactions .

- Error Analysis : Apply ’s principles to identify systematic vs. random errors (e.g., calibration drift in NMR vs. crystal twinning) .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Bioisosteric Replacement : Substitute the acetyl group with sulfonamide or trifluoromethyl moieties, guided by ’s review of 2-formylpyrrole bioactivity .

- Regioselective Functionalization : Use Sonogashira coupling to introduce alkynyl groups at the 5-position, as in ’s ethynylation approach .

- Pharmacophore Mapping : Analyze crystal packing (via Mercury) to predict binding pocket compatibility .

Q. How can computational tools predict electronic properties and reactivity?

- DFT Calculations : Determine frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity at the aldehyde group.

- Mercury’s Void Analysis : Identifies solvent-accessible regions in the crystal lattice, informing solubility and stability profiles .

- SHELXPRO Interfaces : Generate electrostatic potential maps for charge distribution analysis .

Methodological Best Practices

Q. What steps minimize anisotropic displacement errors in crystallographic refinement?

- Use SHELXL’s SIMU/DELU restraints to model thermal motion realistically, especially for flexible acetyl groups .

- Validate ADPs using Mercury’s ellipsoid plots to detect overfitting .

Q. How is synthesis yield optimized while avoiding side reactions?

- Low-Temperature Acetylation : Slow addition of acetyl chloride at 0°C reduces ketone dimerization .

- Microwave-Assisted Synthesis : Shortens reaction times for methylation steps, minimizing decomposition .

Q. What analytical workflows validate compound purity and structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.